Pro-Gly Adopts a Solution-Phase β-Turn (C10) Structure, While Gly-Pro Prefers Extended Conformations
In a direct head-to-head comparison, the Pro-Gly dipeptide was found to adopt a C10/β-turn structure in the solution phase. In contrast, the reverse-sequence Gly-Pro dipeptide was observed to have an extended β-strand or polyproline-II (PP-II) structure with C5-C7 hydrogen bonding interactions [1]. This demonstrates that the N-terminal proline in Pro-Gly is essential for inducing the compact β-turn conformation, a property not shared by Gly-Pro.
| Evidence Dimension | Conformational preference in solution |
|---|---|
| Target Compound Data | C10/β-turn structure |
| Comparator Or Baseline | Gly-Pro: extended β-strand/polyproline-II (PP-II) structure |
| Quantified Difference | Qualitative conformational difference |
| Conditions | Solution phase IR and NMR spectroscopy |
Why This Matters
This conformational bias is critical for applications requiring β-turn nucleation, such as designing peptide hairpins or studying protein folding motifs; using Gly-Pro would yield a different, extended conformation, potentially leading to incorrect experimental outcomes.
- [1] Kumar, S., Borish, K., Dey, S., Nagesh, J., & Das, A. (2022). Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides. Physical Chemistry Chemical Physics, 24(30), 18408-18418. View Source
